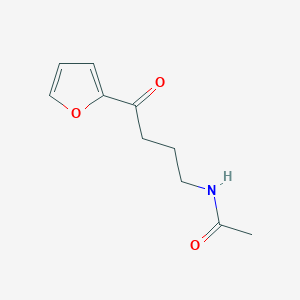

N-(4-(Furan-2-yl)-4-oxobutyl)acetamide

Description

N-(4-(Furan-2-yl)-4-oxobutyl)acetamide is an acetamide derivative featuring a furan-2-yl substituent and a 4-oxobutyl chain. The 4-oxobutyl moiety may contribute to conformational flexibility and hydrogen-bonding interactions. Similar compounds, such as those in and , are synthesized via palladium-catalyzed asymmetric methodologies, suggesting that stereoselective routes could apply to this compound .

Properties

CAS No. |

823821-76-7 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

N-[4-(furan-2-yl)-4-oxobutyl]acetamide |

InChI |

InChI=1S/C10H13NO3/c1-8(12)11-6-2-4-9(13)10-5-3-7-14-10/h3,5,7H,2,4,6H2,1H3,(H,11,12) |

InChI Key |

WINMYXPTROXICW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCCC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Furan-2-yl)-4-oxobutyl)acetamide typically involves the reaction of furan derivatives with acetamide under specific conditions. One common method involves the condensation of furan-2-carbaldehyde with acetamide in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and methanol . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of heterogeneous catalysts can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Furan-2-yl)-4-oxobutyl)acetamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: Reduction of the carbonyl group can yield corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

N-(4-(Furan-2-yl)-4-oxobutyl)acetamide has shown promising results in anticancer research. Furan-containing compounds are known for their diverse biological activities, including anticancer properties. Research indicates that derivatives of furan can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with furan moieties have been synthesized and tested against human liver carcinoma cells, revealing potent anticancer activity .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical cellular pathways associated with tumor growth and survival. Studies have highlighted that furan derivatives can interact with molecular targets involved in cancer progression, leading to apoptosis in cancer cells .

Antimicrobial Properties

In addition to anticancer properties, this compound has shown antibacterial activity. A study on fluorinated imines and hydrazones demonstrated that similar compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be explored for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Agricultural Applications

Pesticidal Activity

Compounds derived from furan have been investigated for their potential as agrochemicals. The structural characteristics of furan derivatives make them suitable candidates for developing pesticides with specific modes of action against pests. Research indicates that certain furan-based compounds can inhibit key biological processes in target pests, thereby serving as effective pesticides .

Cosmetic Formulations

Topical Applications

The incorporation of this compound into cosmetic formulations has been explored due to its potential skin benefits. Furan derivatives are known to possess antioxidant properties, which can be advantageous in skincare products aimed at reducing oxidative stress on the skin. A study on topical formulations highlighted the importance of raw material interactions in developing effective cosmetic products .

Formulation Stability

Research into the formulation stability of products containing furan derivatives has shown that these compounds can enhance the sensory properties and overall efficacy of cosmetic formulations. The use of experimental design techniques has allowed researchers to optimize formulations containing furan derivatives, ensuring better stability and user satisfaction .

Comparative Data Table

Case Studies

- Anticancer Research : A study conducted on hybrid compounds incorporating furan and sugar moieties demonstrated high anticancer activity against liver carcinoma cells, showcasing the potential of this compound as a lead compound for drug development .

- Antimicrobial Testing : In vitro studies revealed that similar furan derivatives exhibit significant antibacterial activity comparable to standard antibiotics like ampicillin, indicating a potential application in combating resistant bacterial strains .

- Cosmetic Formulation Development : Experimental designs utilizing furan derivatives have led to the successful development of stable topical formulations with enhanced moisturizing properties, proving beneficial for skincare applications .

Mechanism of Action

The mechanism of action of N-(4-(Furan-2-yl)-4-oxobutyl)acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, the compound can interact with cellular pathways involved in inflammation and pain, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

a. (R)-N-(4-Cyclohexyl-1-(furan-2-yl)-3-oxobutyl)acetamide ()

- Structure : Cyclohexyl group at position 4 and furan-2-yl at position 1.

- Physical Properties : Melting point = 118–120°C; IR peaks at 3295 (N–H), 1714 (C=O ketone), and 1675 cm⁻¹ (C=O amide) .

- Stereochemistry : Absolute configuration assigned as R via comparison with related compounds, validated by chiral SFC analysis .

b. (R)-N-(1-(Furan-2-yl)-3-oxo-4-phenylbutyl)acetamide ()

- Structure : Phenyl group at position 3.

- Physical Properties : Melting point = 125–127°C; IR and NMR data align with ketone and amide functionalities. LRMS: m/z 294.3 (M+H⁺) .

- Stereochemistry : R configuration confirmed by analogy to (R)-N-(3-oxo-1,4-diphenylbutyl)acetamide .

Key Structural Differences :

Higher melting points in phenyl/cyclohexyl analogs suggest stronger intermolecular interactions (e.g., van der Waals forces) .

N-Arylacetamide Derivatives ()

a. 2-Azido-N-(4-fluorophenyl)acetamide ()

- Structure : Azide and 4-fluorophenyl groups.

- Application: Intermediate for bioactive molecules (e.g., quinolin-8-yloxy acetamides) .

b. N-(4-Hydroxyphenyl)acetamide ()

- Structure : Hydroxyl group on phenyl ring.

- Relevance : Over 289,000 references highlight its ubiquity in pharmaceuticals (e.g., paracetamol derivatives) .

c. 2-Chloro-N-(4-fluorophenyl)acetamide ()

- Structure : Chloro and fluoro substituents.

- Crystallography : Intramolecular C–H···O and intermolecular N–H···O hydrogen bonds stabilize the lattice .

Functional Comparison :

- N-Arylacetamides prioritize electronic effects (e.g., electron-withdrawing halogens), whereas the furan-oxobutyl system may favor hydrogen bonding and metabolic stability .

a. N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide ()

- Source: Isolated from Agriophyllum squarrosum (Chenopodiaceae).

- Structure : Pyrazole-substituted phenyl group.

- Relevance : Highlights natural acetamides’ structural diversity, often associated with antioxidant or cytotoxic activities .

Comparison :

- Synthetic analogs (e.g., target compound) typically exhibit tailored substituents for specific applications (e.g., asymmetric catalysis in ), whereas natural derivatives prioritize ecological interactions .

Biological Activity

N-(4-(Furan-2-yl)-4-oxobutyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its furan ring, which is known to contribute to various biological activities. The presence of the acetamide group enhances its solubility and bioavailability, making it a suitable candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, including bacteria and fungi. This aligns with findings from related furan-based compounds that have shown similar activities .

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as p53 and Bcl-2 .

- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting processes such as cell proliferation and apoptosis.

- Signaling Pathway Modulation : It is believed to affect signaling pathways related to inflammation and cancer progression, potentially through the modulation of RAS proteins and their downstream effects on cell behavior .

Case Studies

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells reported significant induction of apoptosis. The treatment resulted in increased levels of pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-2), indicating a shift towards apoptosis .

- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound led to G2/M phase arrest in cancer cells, suggesting that it disrupts normal cell cycle progression, which is a common mechanism for anticancer agents .

Data Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(Furan-2-yl)-4-oxobutyl)acetamide, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling reactions between furan-containing intermediates and acetamide derivatives. For example, a two-step procedure may include:

Acetylation : Reacting 4-(furan-2-yl)-4-oxobutylamine with acetyl chloride in dichloromethane (DCM) under basic conditions (e.g., Na₂CO₃) to form the acetamide bond.

Purification : Use column chromatography (silica gel, gradient elution with DCM/MeOH) followed by recrystallization from ethyl acetate to achieve >95% purity .

- Critical Parameters : Excess acetyl chloride (1.5 eq) and prolonged reaction times (>12 hrs) improve yield. Monitor reaction progress via TLC (Rf ~0.5 in 5% MeOH/DCM).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key signals include:

- 1H NMR (CDCl₃) : δ 7.65–7.70 (br s, NH), 7.3–7.4 (furan protons), 4.8–4.9 (oxobutyl CH₂), 2.1–2.2 (acetamide CH₃).

- 13C NMR : Peaks at ~169–170 ppm (C=O of acetamide), 160–165 ppm (furan C-O), and 40–45 ppm (oxobutyl CH₂) confirm structure .

- Mass Spectrometry : ESI/APCI(+) shows [M+H]+ at m/z 224.1. Fragmentation patterns distinguish furan oxidation byproducts .

Q. What safety precautions are required when handling this compound?

- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) are noted in structurally related furan-acetamides .

- Protocols : Use fume hoods, nitrile gloves, and PPE. Avoid dust generation; store in sealed containers at 4°C. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis, and what are common pitfalls?

- Optimization Strategies :

- Solvent Choice : Replace DCM with THF for better solubility of intermediates.

- Catalysis : Add catalytic DMAP (0.1 eq) to accelerate acetylation.

- Pitfalls :

- Byproducts : Furan ring oxidation under prolonged acidic conditions generates lactones; monitor pH (neutral to slightly basic) .

- Scaling Issues : Aggressive stirring and controlled reagent addition prevent exothermic side reactions.

Q. How should researchers resolve contradictions in spectral data during structural validation?

- Case Example : Discrepancies in 1H NMR integration ratios may arise from rotameric equilibria in the oxobutyl chain.

- Resolution :

Variable Temperature NMR : Conduct at 25°C and 50°C to observe coalescence of split peaks.

2D NMR (COSY, HSQC) : Confirm coupling networks and assign ambiguous protons .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Targeted Assays :

- Lipoxygenase Inhibition : Adapt protocols from furan-acetamide derivatives, using UV-Vis spectroscopy to track substrate (linoleic acid) oxidation at 234 nm .

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells (IC50 determination, 24–72 hr exposure) .

- Controls : Include positive controls (e.g., nordihydroguaiaretic acid for lipoxygenase) and solvent-only blanks.

Q. How can molecular docking studies predict interactions between this compound and enzymes like lipoxygenase?

- Protocol :

Protein Preparation : Retrieve lipoxygenase-1 (PDB: 1LOX) and optimize hydrogen bonding networks.

Ligand Docking : Use AutoDock Vina; set grid boxes around the active site (Fe²⁺ coordination center).

Analysis : Prioritize poses with furan oxygen forming hydrogen bonds to Arg707 or His518 .

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (100 ns trajectories).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.